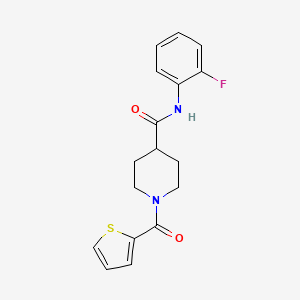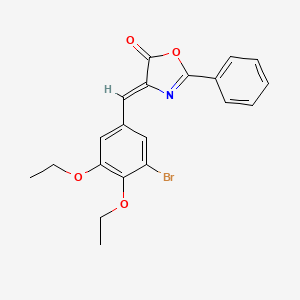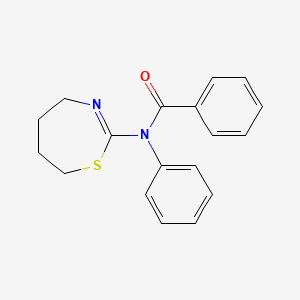
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Mécanisme D'action
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and proliferation. 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to be selective for FLT3, c-Kit, and PDGFR, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also shown promising results, with some patients achieving complete remission or partial response. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are several future directions for the development of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and related compounds. One potential direction is the optimization of the compound's selectivity and potency for specific receptor tyrosine kinases. This may involve the design of new analogs or the use of structure-based drug design approaches. Another potential direction is the evaluation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and their potential impact on its therapeutic efficacy.
Méthodes De Synthèse
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with phenylhydrazine and methyl iodide to form the final product, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine. The purity of the final product can be improved through recrystallization and chromatographic purification.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of receptor tyrosine kinases such as FLT3, c-Kit, and PDGFR, which are commonly overexpressed in various types of cancer. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also been conducted to evaluate the safety and efficacy of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in patients with relapsed or refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematological malignancies.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-21-17-19-15(12-5-3-2-4-6-12)11-16(20-17)13-7-9-14(18)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNCGCNCOCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)
